molecular formula C14H13N3OS B6455375 5-(cyclopropylmethyl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 2325812-60-8

5-(cyclopropylmethyl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6455375
CAS No.: 2325812-60-8
M. Wt: 271.34 g/mol
InChI Key: KXUBLOXSUUXEJB-UHFFFAOYSA-N
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Description

5-(Cyclopropylmethyl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound that features a unique combination of a cyclopropylmethyl group, a thiophene ring, and a pyrazolo[1,5-a]pyrazin-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(cyclopropylmethyl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one typically involves multi-step organic reactions

    Formation of Pyrazolo[1,5-a]pyrazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or diesters under acidic or basic conditions.

    Introduction of Cyclopropylmethyl Group: This step often involves alkylation reactions using cyclopropylmethyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Attachment of Thiophene Ring: The thiophene ring can be introduced via cross-coupling reactions such as Suzuki or Stille coupling, using thiophene boronic acids or stannanes and appropriate palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, catalyst), and employing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reduction of the pyrazolo[1,5-a]pyrazin-4-one core can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide, or other peroxides.

    Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.

    Substitution: Alkyl halides, aryl halides, and bases like NaH or K2CO3.

Major Products

    Oxidation: Sulfoxides or sulfones when oxidizing the thiophene ring.

    Reduction: Alcohols or amines depending on the specific reduction pathway.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 5-(cyclopropylmethyl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding due to its heterocyclic structure. It can be used to design and synthesize new bioactive molecules for drug discovery.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the thiophene ring which is known for its conductive properties.

Mechanism of Action

The mechanism by which 5-(cyclopropylmethyl)-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or bind to receptors, altering cellular pathways and leading to therapeutic effects. The exact pathways and targets would vary based on the specific application and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    5-(Cyclopropylmethyl)-2-(phenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one: Similar structure but with a phenyl group instead of a thiophene ring.

    5-(Cyclopropylmethyl)-2-(furan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one: Similar structure but with a furan ring instead of a thiophene ring.

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Properties

IUPAC Name

5-(cyclopropylmethyl)-2-thiophen-2-ylpyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS/c18-14-12-8-11(13-2-1-7-19-13)15-17(12)6-5-16(14)9-10-3-4-10/h1-2,5-8,10H,3-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXUBLOXSUUXEJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=CN3C(=CC(=N3)C4=CC=CS4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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